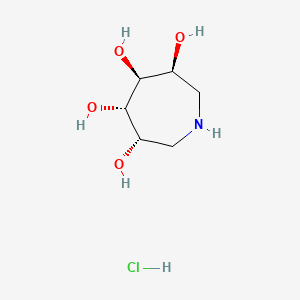

![molecular formula C21H31N3O3 B600801 tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate CAS No. 1181267-36-6](/img/structure/B600801.png)

tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Übersicht

Beschreibung

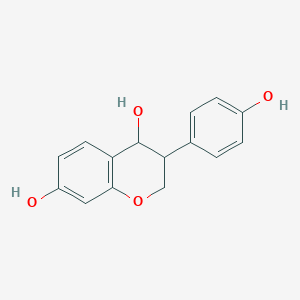

“tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The compound also seems to have an imidazole ring, which is a type of heterocycle that is common in many important biological molecules .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . This allows for the determination of the exact arrangement of atoms in the molecule .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Organic Compounds

This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Evaluation

The compound has been used in biological evaluations, particularly in antibacterial and antifungal studies . It has shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

X-ray Diffraction Studies

The compound has been used in X-ray diffraction studies to confirm its structure . This provides valuable information about the arrangement of atoms in the crystal lattice, which can be used to predict the compound’s physical properties and reactivity.

Drug Discovery

The compound’s conformational flexibility, easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery .

Quality Control in Pharmaceutical Industry

As a potential impurity of bilastine, this compound has a significant impact on the quality of the drug product. Its control in the Active Pharmaceutical Ingredient (API) below the threshold level is essential as per International Conference on Harmonization (ICH) recommendations .

Structural Elucidation

The compound has been used in structural elucidation studies using High-Resolution Mass Spectrometry (HRMS) . This helps in understanding the molecular structure of the compound, which is crucial in drug design and development.

Synthesis of Bioactive Compounds

The compound has been used in the synthesis of bioactive compounds. For example, the piperazinoacetic acid motif was found in highly selective factor Xa trypsin-like protease inhibitors .

Radiopharmaceutical Research

Functionalized derivatives of the compound have been applied in radiopharmaceutical research as starting material for spiro-compounds, which were used for the mild introduction of fluorine-18 .

Wirkmechanismus

Target of Action

The primary target of Bilastine Impurity 2 is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, including the release of inflammatory mediators and the recruitment of immune cells .

Mode of Action

Bilastine Impurity 2 acts as a selective antagonist of the histamine H1 receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . By binding to and preventing activation of the H1 receptor, Bilastine Impurity 2 reduces the development of allergic symptoms due to the release of histamine from mast cells .

Biochemical Pathways

The antagonistic action of Bilastine Impurity 2 on the histamine H1 receptor disrupts the normal biochemical pathways triggered by histamine. This includes the activation of inflammatory pathways and the recruitment of immune cells to the site of an allergic reaction . By blocking these pathways, Bilastine Impurity 2 can alleviate the symptoms of allergic reactions.

Pharmacokinetics

It is known that the compound is rapidly absorbed and has a high bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The molecular and cellular effects of Bilastine Impurity 2’s action primarily involve the reduction of allergic symptoms. By blocking the histamine H1 receptor, the compound prevents the activation of inflammatory pathways and the recruitment of immune cells, thereby alleviating symptoms such as itching, redness, and swelling associated with allergic reactions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c1-5-26-15-14-24-18-9-7-6-8-17(18)22-19(24)16-10-12-23(13-11-16)20(25)27-21(2,3)4/h6-9,16H,5,10-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBGIVZZFISEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

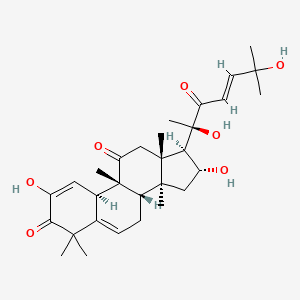

![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600738.png)